2'-Methoxy-3-phenylpropiophenone

Description

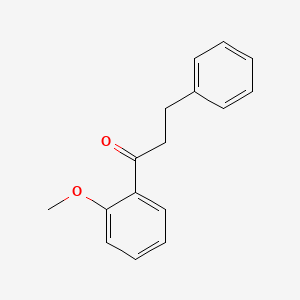

2'-Methoxy-3-phenylpropiophenone, with the CAS number 22618-13-9, is an aromatic ketone. Its molecular formula is C₁₆H₁₆O₂, corresponding to a molecular weight of 240.30 g/mol . The structure consists of a propiophenone (B1677668) core, which is a three-carbon chain attached to a benzene (B151609) ring, with a methoxy (B1213986) group (-OCH₃) at the 2' position of the phenyl ring and a phenyl group attached to the third carbon of the propionyl chain.

Chemical and Physical Properties

Detailed experimental data for this compound, such as its melting point, boiling point, and spectroscopic characteristics, are not widely available in published scientific literature. However, based on its structure, it is expected to be a solid or a high-boiling liquid at room temperature, with solubility in common organic solvents. For the purpose of illustration, a table of expected properties is provided below.

| Property | Expected Value/Information |

| Molecular Formula | C₁₆H₁₆O₂ |

| Molecular Weight | 240.30 g/mol |

| Melting Point | Not available in literature |

| Boiling Point | Not available in literature |

| Appearance | Not available in literature |

| Solubility | Expected to be soluble in organic solvents like chloroform, dichloromethane, and ethyl acetate. |

| CAS Number | 22618-13-9 |

Spectroscopic Data

While specific spectra for this compound are not readily found, the expected spectroscopic signatures can be inferred from its structure and data for related compounds.

¹H NMR: The spectrum would be expected to show signals for the aromatic protons on both phenyl rings, a singlet for the methoxy group protons, and signals for the two methylene (B1212753) groups of the propiophenone chain.

¹³C NMR: The spectrum would display signals for all 16 carbon atoms, including the carbonyl carbon, the carbons of the two aromatic rings, the methoxy carbon, and the two aliphatic carbons.

Infrared (IR) Spectroscopy: Key absorption bands would be expected for the C=O stretch of the ketone, C-O stretching of the methoxy group, and C-H stretching and bending vibrations for the aromatic and aliphatic parts of the molecule.

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns characteristic of propiophenones.

Propiophenones are a class of aromatic ketones that serve as important building blocks in organic synthesis. sigmaaldrich.com They are characterized by a phenyl ring attached to a propan-1-one chain. The reactivity of the carbonyl group and the adjacent α- and β-carbons allows for a variety of chemical transformations.

The parent compound, propiophenone, can be prepared through methods like the Friedel-Crafts acylation of benzene with propanoyl chloride. sigmaaldrich.comucla.edu The presence of substituents on the phenyl ring, such as the methoxy group in this compound, can influence the reactivity of the molecule. For instance, the ortho-methoxy group can exert both electronic and steric effects on the carbonyl group, potentially influencing its reactivity in nucleophilic addition reactions.

The 3-phenyl substituent introduces another aromatic ring to the structure, increasing its complexity and potential for further functionalization. This feature is seen in related compounds like 2'-Hydroxy-3-phenylpropiophenone (B21841), which is known to be a metabolite of the antiarrhythmic drug Propafenone (B51707). sigmaaldrich.com

A comprehensive search of historical and current chemical literature does not yield significant specific research focused on this compound. While its existence is confirmed through chemical supplier databases and its assigned CAS number, dedicated studies on its synthesis, characterization, and reactivity are not prominently documented in major scientific journals.

The lack of extensive literature on this particular compound suggests that it may not have been a target of major research efforts to date, or the research may be documented in less accessible sources.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-methoxyphenyl)-3-phenylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O2/c1-18-16-10-6-5-9-14(16)15(17)12-11-13-7-3-2-4-8-13/h2-10H,11-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHTAGTBBDQLYFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)CCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80443456 | |

| Record name | 2'-METHOXY-3-PHENYLPROPIOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80443456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22618-13-9 | |

| Record name | 2'-METHOXY-3-PHENYLPROPIOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80443456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comprehensive Spectroscopic Characterization and Structural Elucidation of 2 Methoxy 3 Phenylpropiophenone

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone in the structural elucidation of organic compounds, offering a detailed view of the atomic arrangement within a molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR for Core Structure Assignment

One-dimensional ¹H and ¹³C NMR spectra are fundamental for mapping the basic carbon-hydrogen framework of 2'-Methoxy-3-phenylpropiophenone.

The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring atoms through chemical shifts (δ) and spin-spin coupling patterns. For instance, the protons of the methoxy (B1213986) group (-OCH₃) would typically appear as a singlet in a specific region of the spectrum. The protons on the phenyl and methoxyphenyl rings would exhibit complex splitting patterns in the aromatic region, while the protons of the propiophenone (B1677668) backbone would show characteristic multiplets corresponding to their positions relative to the carbonyl group and the phenyl ring.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Each unique carbon atom in this compound, from the carbonyl carbon to the distinct carbons of the aromatic rings and the methoxy group, would correspond to a separate signal in the spectrum. The chemical shift of each carbon is indicative of its electronic environment. For example, the carbonyl carbon (C=O) is highly deshielded and appears significantly downfield.

| ¹H NMR Data (Predicted) | ¹³C NMR Data (Predicted) |

| Chemical Shift (ppm) | Assignment |

| 7.8 - 8.1 (m) | Aromatic protons (methoxyphenyl ring) |

| 7.2 - 7.6 (m) | Aromatic protons (phenyl ring) |

| 3.9 (s) | Methoxy protons (-OCH₃) |

| 3.0 - 3.3 (t) | -CH₂- (adjacent to C=O) |

| 2.8 - 3.1 (t) | -CH₂- (adjacent to phenyl) |

Note: The table above presents predicted chemical shift ranges. Actual values may vary based on solvent and experimental conditions.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To assemble the complete molecular structure, two-dimensional (2D) NMR experiments are employed to establish correlations between different nuclei. researchgate.netsdsu.eduscience.gov

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. sdsu.edu For this compound, COSY would show correlations between the protons of the ethyl chain in the propiophenone moiety, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded carbon and proton atoms. sdsu.edu This is crucial for definitively assigning the proton signals to their corresponding carbon atoms in the ¹³C spectrum. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals longer-range couplings between protons and carbons (typically over two to three bonds). sdsu.edu This powerful technique helps to piece together the different fragments of the molecule. For instance, it can show correlations between the protons of the methoxy group and the carbon of the aromatic ring to which it is attached, and between the protons on the ethyl chain and the carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY is instrumental in determining the spatial proximity of protons, which is vital for understanding the molecule's stereochemistry and conformation. science.gov It can reveal through-space interactions between protons on the phenyl ring and the propiophenone backbone, providing insights into the preferred three-dimensional arrangement of the molecule.

Deuterium (²H) NMR for Conformational and Mobility Studies

Deuterium (²H) NMR, while less common for routine structural elucidation, can provide valuable information about the dynamics and conformational preferences of a molecule. By selectively replacing specific protons with deuterium, one can study the mobility of different parts of the this compound molecule. A novel NMR-based approach known as hydrogen/deuterium-exchange memory (HDXMEM) utilizes the equilibrium of free and bound protein to measure reduced H/D exchange rates in antibody-bound regions. nih.gov

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and formula of a compound and for gaining structural information through the analysis of its fragmentation patterns. embopress.org

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. nih.govescholarship.org This precision allows for the unambiguous determination of the elemental composition and, consequently, the molecular formula of this compound (C₁₆H₁₆O₂). This is a critical step in confirming the identity of the compound.

Tandem Mass Spectrometry (MS/MS) and Fragmentation Pathway Elucidation

Tandem Mass Spectrometry (MS/MS) involves the selection of the molecular ion, its fragmentation through collision with an inert gas, and the analysis of the resulting fragment ions. The fragmentation pattern is a unique fingerprint of the molecule and provides significant structural information. nih.gov

For this compound, characteristic fragmentation pathways would likely involve:

Alpha-cleavage: Cleavage of the bond adjacent to the carbonyl group, leading to the formation of acylium ions.

McLafferty rearrangement: A rearrangement reaction common in carbonyl compounds with a sufficiently long alkyl chain.

Cleavage of the ether linkage: Loss of the methoxy group.

Fragmentation of the aromatic rings.

Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry (ESI-QTOF-MS)

Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry is a powerful analytical technique used to determine the precise mass-to-charge ratio (m/z) of ions, allowing for the determination of a compound's elemental composition and the study of its fragmentation patterns.

For this compound (C₁₆H₁₆O₂), with a molecular weight of 240.29 g/mol , an ESI-QTOF-MS analysis would be expected to show a prominent protonated molecular ion [M+H]⁺ at an m/z of approximately 241.1223. High-resolution mass measurement would provide the exact mass, confirming the elemental composition.

Furthermore, tandem mass spectrometry (MS/MS) experiments would induce fragmentation of the parent ion. While specific fragmentation data for this compound is not available, hypothetical fragmentation pathways would likely involve cleavages at the carbonyl group and the ether linkage, leading to characteristic fragment ions.

Table 1: Hypothetical ESI-QTOF-MS Data for this compound

| Theoretical m/z | Ion Formula | Description |

|---|---|---|

| 241.1223 | [C₁₆H₁₇O₂]⁺ | Protonated molecule [M+H]⁺ |

| 209.0961 | [C₁₅H₁₃O]⁺ | Loss of methanol (B129727) [M+H-CH₃OH]⁺ |

| 135.0437 | [C₈H₇O₂]⁺ | Cleavage yielding the methoxybenzoyl fragment |

| 105.0699 | [C₈H₉]⁺ | Cleavage yielding the phenylethyl fragment |

Note: The data in this table is hypothetical and for illustrative purposes only, as experimental data could not be located.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transitions

Infrared (IR) spectroscopy is utilized to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, characteristic absorption bands would be expected for its key functional groups.

Table 2: Expected Infrared (IR) Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

|---|---|---|

| C=O (Aryl Ketone) | 1685-1665 | Carbonyl stretch |

| C-O-C (Aryl Ether) | 1275-1200 (asymmetric), 1075-1020 (symmetric) | Ether stretch |

| C-H (Aromatic) | 3100-3000 | Aromatic C-H stretch |

| C-H (Aliphatic) | 3000-2850 | Aliphatic C-H stretch |

Note: The data in this table is based on typical ranges for the indicated functional groups and is not based on a published spectrum for the compound.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The presence of conjugated systems, such as the phenyl and carbonyl groups in this compound, would lead to characteristic absorption maxima (λ_max). Expected absorptions would include π → π* transitions for the aromatic rings and n → π* transitions for the carbonyl group.

Table 3: Hypothetical UV-Vis Absorption Maxima for this compound

| Electronic Transition | Expected λ_max (nm) | Chromophore |

|---|---|---|

| π → π* | ~250-280 | Phenyl and benzoyl groups |

Note: The data in this table is an estimation based on similar structures, as experimental data could not be located.

X-ray Crystallography for Solid-State Molecular Architecture

A search of crystallographic databases did not yield a solved crystal structure for this compound. If a structure were determined, it would be described by the parameters in the following table.

Table 4: Crystallographic Data Parameters (Data Not Available)

| Parameter | Description |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c |

| a, b, c (Å) | Unit cell dimensions |

| α, β, γ (°) | Unit cell angles |

| V (ų) | Unit cell volume |

| Z | Number of molecules per unit cell |

Note: No crystallographic data for this compound has been found in the searched databases.

Mechanistic Investigations of 2 Methoxy 3 Phenylpropiophenone Reactivity

Photochemical Reaction Mechanisms

The photochemical behavior of β-arylpropiophenones, including structures related to 2'-Methoxy-3-phenylpropiophenone, is characterized by the interaction between the carbonyl group and the β-aryl ring. This interaction governs the deactivation pathways of the ketone's excited triplet state.

Intramolecular Triplet Deactivation and Quenching Phenomena

The triplet states of ketones featuring a β-aryl ring, such as p-methoxy-β-phenylpropiophenone, undergo decay through an intramolecular deactivation process. researchgate.net This internal quenching mechanism involves the β-phenyl ring interacting with the carbonyl oxygen. researchgate.net It is generally accepted that this process involves the movement of the phenyl ring to a position above the carbonyl oxygen, followed by charge transfer quenching of the carbonyl n,π* triplet state. researchgate.netchemistrysteps.com This charge transfer may occur from the lowest triplet state or a thermally populated one. researchgate.net

In ketones with a p-methoxy group on the benzoyl chromophore, the lowest-lying triplet states are n,π* in character, leading to lifetimes long enough to be studied by nanosecond laser photolysis. researchgate.net The efficiency of this intramolecular quenching is sensitive to conformational factors. For instance, methyl substitution at the β-methylene group, while not directly participating in the charge transfer, can cause a dramatic decrease in the triplet lifetime by altering the conformational preferences of the molecule. researchgate.netchemistrysteps.com In contrast, for propiophenone (B1677668) derivatives without the methoxy (B1213986) group on the benzoyl ring, the triplet lifetimes are very short and primarily controlled by the rate of bond rotation rather than the dynamics of the charge transfer process itself. researchgate.net

Molecular oxygen is a well-known and efficient quencher of triplet state fluorophores, a process that can occur via triplet-triplet energy transfer. ncert.nic.in The mechanism of quenching by molecular oxygen can involve both charge transfer and non-charge transfer pathways. organic-chemistry.org

Laser Flash Photolysis Studies on Ketone Triplets

Nanosecond laser flash photolysis is a key technique for examining the photochemistry of substituted p-methoxy-β-phenylpropiophenones. researchgate.netchemistrysteps.com This method allows for the direct observation and characterization of transient species, such as ketone triplets, generated by a short pulse of light. researchgate.net In these studies, ketones are typically excited using a laser, and the decay of the resulting triplet state is monitored by transient absorption spectroscopy. researchgate.netresearchgate.net

For p-methoxy-β-phenylpropiophenone and its derivatives, laser flash photolysis using 337-nm laser excitation has been employed to measure triplet lifetimes. researchgate.net The decay of the ketone triplets is attributed to intramolecular β-aryl quenching. researchgate.netchemistrysteps.com Studies on methyl-substituted p-methoxy-β-phenylpropiophenones have shown that substitution on the β-aryl ring affects the ease of its oxidation, which in turn induces changes in the kinetics of the intramolecular charge transfer and thus the triplet lifetime. researchgate.netchemistrysteps.com For example, methyl substitutions in the meta and para positions on the β-phenyl ring have been observed to shorten the triplet lifetime. researchgate.net

The following table presents triplet lifetime data for several p-methoxy-β-phenylpropiophenone derivatives in benzene (B151609), as determined by laser flash photolysis.

| Compound | Substituent | Triplet Lifetime (τ) in Benzene (ns) |

| 1 | None | 134 |

| 2 | β-methyl | 50 |

| 3 | β,β-dimethyl | 27 |

| 4 | p-methyl on β-phenyl | 81 |

| 5 | m-methyl on β-phenyl | 108 |

| Data sourced from Boch et al. (1991). Typical errors are reported to be about 5% for lifetimes ≥ 50 ns and ca. 10% for shorter values. researchgate.net |

These studies confirm that both conformational and electronic factors can significantly influence triplet lifetimes in p-methoxy substituted systems. researchgate.net

Photoisomerization Pathways in Related Chalcone Epoxides

Chalcone epoxides, which are structurally related to propiophenones, exhibit their own distinct photochemical reactivity. The geometric parameters of the oxirane ring in these compounds are consistent with a trans isomer configuration. libretexts.org The crystal packing in these structures is stabilized by weak intermolecular C-H···O interactions. libretexts.org

Photochemical isomerization is a well-studied reaction for chalcones, which are precursors to propiophenones. nih.gov The trans-chalcone can undergo photoisomerization to the cis-isomer upon irradiation. nih.gov This process can be influenced by factors such as pH and the wavelength of light used. For example, studies on hydroxy-substituted trans-chalcones show that irradiation with 350 nm light can lead to the formation of flavylium (B80283) ions in acidic conditions (pH 1–4.5) or other colored species in mildly acidic environments (pH ~5.2-5.6). nih.gov The isomerization from trans to cis can occur within seconds via photoreaction, a process significantly faster than the isomerization that occurs in response to pH changes alone. nih.gov

Electrochemical Behavior and Redox Processes

The electrochemical properties of p-methoxy-β-phenylpropiophenone derivatives have been investigated to complement photochemical studies, particularly to understand the intramolecular charge transfer process that governs triplet state deactivation. researchgate.netchemistrysteps.com These studies confirm that methyl substitution on the β-aryl ring alters the ease of oxidation of this ring, which correlates with the observed changes in the kinetics of intramolecular charge transfer during the photochemical quenching process. researchgate.netchemistrysteps.com

The 2'-methoxy functional group itself has a defined electrochemical behavior. Studies on 2-methoxyphenol show an irreversible oxidation peak at approximately 0.6 V vs Ag/AgCl on a glassy carbon electrode. youtube.com This process can lead to electrochemical demethylation to form a surface-confined catechol, which displays a stable and well-defined redox couple. youtube.com This demonstrates that the methoxyphenyl moiety can be an active site for redox processes.

In a more general context, redox reactions involving electron transfer are fundamental to the reactivity of many organic molecules. For instance, the enzyme indoleamine 2,3-dioxygenase (IDO), which contains a heme iron, can be electrochemically reduced from Fe³⁺ to Fe²⁺. libretexts.org This electrochemically driven redox change is central to its catalytic activity. libretexts.org

Nucleophilic and Electrophilic Reaction Pathways

Acidic and Alkaline Hydrolysis Mechanisms

Specific hydrolysis studies on this compound are not extensively documented; however, the reactivity can be inferred from the general mechanisms of its constituent functional groups: the ketone and the aryl ether.

Acidic Hydrolysis: Under acidic conditions, two main processes can be considered. The first is the acid-catalyzed hydration of the ketone carbonyl group. This reversible reaction involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by water to form a geminal-diol (hydrate). rsc.org For most ketones, the equilibrium lies heavily towards the ketone, and the hydrate (B1144303) is a minor species. rsc.org

A more significant reaction under stronger acidic conditions (e.g., using HBr or HI) and heat is the cleavage of the ether bond. libretexts.org Aryl alkyl ethers, such as the 2'-methoxy group in the target compound, undergo cleavage through a mechanism where the ether oxygen is first protonated to create a good leaving group (methanol). libretexts.org The halide anion (I⁻ or Br⁻) then acts as a nucleophile. Due to the high energy of a phenyl cation, the nucleophile will attack the methyl group in an Sₙ2 reaction, rather than the sp²-hybridized carbon of the aromatic ring. libretexts.org This results in the formation of a phenol (B47542) (2'-hydroxy-3-phenylpropiophenone) and a methyl halide. libretexts.org Diaryl ethers are generally resistant to acid cleavage. libretexts.org

Alkaline Hydrolysis: Ketones are generally stable to hydrolysis under alkaline conditions. The primary reaction of ketones in the presence of a base is the deprotonation of an α-hydrogen to form an enolate. ncert.nic.in This enolate is a key intermediate in reactions like the aldol (B89426) condensation. ncert.nic.in

The aryl ether linkage is also typically stable and unreactive under alkaline conditions. Cleavage of such ethers generally requires nucleophilic aromatic substitution, which would necessitate a strongly activated aromatic ring (e.g., with nitro groups) and harsh conditions, or organometallic reagents. Therefore, significant hydrolysis or cleavage of this compound is not expected under typical alkaline hydrolysis conditions. Any observed reaction would likely involve the carbonyl group or its α-hydrogens rather than cleavage of the ether or carbon-carbon bonds.

Oxidation Reactions

The oxidation of this compound can be understood by examining the reactivity of related propiophenone and acetophenone (B1666503) derivatives. While specific studies on the oxidation of this compound are not extensively documented in publicly available literature, the oxidation mechanisms of similar ketones provide a strong basis for understanding its likely behavior.

One of the common oxidation reactions for ketones is the haloform reaction, which occurs with methyl ketones or compounds that can be oxidized to methyl ketones. However, for propiophenones, which lack a methyl group attached to the carbonyl, the oxidation proceeds through different pathways. The oxidation of propiophenone itself with an alkaline hypobromite (B1234621) solution has been studied, indicating the complexity of such reactions. acs.org

In the case of acetophenones, which are structurally similar to propiophenones, oxidation kinetics have been investigated using reagents like acid dichromate. researchgate.net These studies show that the reaction is influenced by the substituents on the aromatic ring. Electron-withdrawing groups tend to accelerate the rate of oxidation, while electron-donating groups, such as the methoxy group in this compound, are expected to retard the reaction rate. researchgate.net The product of such oxidations is typically the corresponding benzoic acid. researchgate.net

The oxidation of compounds with a 3-phenyl-2-propene structure, which shares some structural similarities with the side chain of this compound, has also been investigated. These studies show that the carbon-carbon double bond is susceptible to oxidation, leading to the formation of aldehydes, epoxides, and eventually benzoic acid. rsc.org While this compound does not have a double bond in the side chain, the reactivity of the phenyl group and the adjacent carbonyl group are key to its oxidation.

A plausible mechanism for the oxidation of this compound with a strong oxidizing agent like acid dichromate would likely involve the enol form of the ketone. The methoxy group at the 2'-position, being an electron-donating group, would influence the electron density of the aromatic ring and the carbonyl group, thereby affecting the rate and selectivity of the oxidation.

The following table summarizes the expected products from the oxidation of related ketones, providing insight into the potential products from the oxidation of this compound.

| Starting Material | Oxidizing Agent | Major Product(s) |

| Acetophenone | Acid Dichromate | Benzoic Acid |

| para-substituted Acetophenones | Acid Dichromate | Substituted Benzoic Acids |

| Propiophenone | Alkaline Hypobromite | Complex mixture |

| Cinnamaldehyde | Oxygen | Benzaldehyde, Benzoic Acid, Epoxide |

Hydrogen Transfer and Catalytic Reaction Mechanisms

Hydrogen transfer reactions are crucial in organic synthesis, and the carbonyl group of this compound is a prime site for such transformations, particularly for its reduction to the corresponding alcohol. A well-known and relevant reaction is the Meerwein-Ponndorf-Verley (MPV) reduction, which utilizes a metal alkoxide catalyst, typically aluminum isopropoxide, and a sacrificial alcohol like isopropanol (B130326) as the hydrogen source. wikipedia.orgorganic-chemistry.org

The mechanism of the MPV reduction is widely accepted to proceed through a six-membered cyclic transition state. wikipedia.orgacsgcipr.orgyoutube.com The catalytic cycle can be described as follows:

Coordination: The carbonyl oxygen of the ketone (this compound) coordinates to the aluminum center of the aluminum isopropoxide catalyst. wikipedia.org

Hydride Transfer: A hydride ion is transferred from the isopropoxide ligand on the aluminum to the carbonyl carbon of the ketone via a pericyclic transition state. Simultaneously, the carbonyl oxygen of the ketone remains coordinated to the aluminum. wikipedia.orgyoutube.com

Product Release: The newly formed alcohol (1-(2-methoxyphenyl)-3-phenyl-1-propanol) is released from the aluminum center, and acetone (B3395972) (the oxidized form of isopropanol) is also liberated.

Catalyst Regeneration: The aluminum alkoxide catalyst is regenerated by reacting with another molecule of the sacrificial alcohol (isopropanol).

The MPV reduction is highly chemoselective, meaning it preferentially reduces aldehydes and ketones in the presence of other reducible functional groups like alkenes, alkynes, and nitro groups. wikipedia.orgyoutube.com This selectivity is a significant advantage of this method.

Recent advancements have explored the use of other metal catalysts for transfer hydrogenation reactions, including those based on iridium, ruthenium, and nickel. louisville.edu For instance, iridium complexes have been shown to be effective catalysts for hydrogen transfer-mediated reactions. chemicalbook.com These reactions often proceed through a similar outer-sphere mechanism involving the formation of a metal-hydride species, which then delivers the hydride to the carbonyl substrate.

The efficiency and stereoselectivity of these catalytic hydrogen transfer reactions can be influenced by several factors, including the nature of the metal catalyst, the ligands coordinated to the metal, the hydrogen donor, and the reaction conditions. For prochiral ketones like this compound, the use of chiral catalysts can lead to the enantioselective formation of one enantiomer of the corresponding alcohol. wikipedia.org

The table below provides a summary of catalysts and conditions used in the transfer hydrogenation of related ketones.

| Substrate | Catalyst | Hydrogen Donor | Product |

| Ketones/Aldehydes | Aluminum Isopropoxide | Isopropanol | Corresponding Alcohols |

| Azoarenes | Ni(II) complex | NH3BH3/Ethanol | Hydrazoarenes |

| 2-Nitrobenzyl alcohols | Iridium complex | Alcohols/Ammonia | Quinazolines |

Computational Chemistry and Theoretical Modeling of 2 Methoxy 3 Phenylpropiophenone

Molecular Mechanics and Conformational Analysis

Molecular mechanics is a computational method that uses classical physics to model the potential energy surface of molecules. This approach is particularly effective for conformational analysis, which seeks to identify the stable three-dimensional arrangements (conformers) of a molecule and the energy barriers between them.

Computational studies on structurally related propiophenones, such as α-halopropiophenones, reveal that the conformational landscape is governed by a delicate balance of hyperconjugative interactions, electrostatic forces, and steric hindrance. acs.org In the case of 2'-Methoxy-3-phenylpropiophenone, the rotation around the Cα-Cβ bond would lead to different spatial arrangements of the phenyl group relative to the methoxy-substituted benzene (B151609) ring.

A typical conformational analysis would involve a systematic or stochastic search of the conformational space to locate energy minima. The relative energies of these stable conformers can then be calculated to determine their population distribution at a given temperature according to the Boltzmann distribution.

Table 1: Hypothetical Relative Energies of this compound Conformers This table is illustrative and based on general principles of conformational analysis.

| Conformer | Dihedral Angle (Cα-Cβ) | Relative Energy (kcal/mol) | Population at 298 K (%) |

| Anti-periplanar | ~180° | 0.00 | 75 |

| Syn-clinal (Gauche) | ~60° | 1.5 | 15 |

| Anticlinal | ~120° | 2.5 | 10 |

The stability of these conformers is influenced by factors such as the steric repulsion between the bulky phenyl groups and the electronic interactions involving the methoxy (B1213986) group's lone pairs and the π-systems of the aromatic rings. acs.org Forced conformational transformations using energy profile analyses in computational software can elucidate the energy barriers for ring flipping and side-chain rotation, providing a comprehensive understanding of the molecule's dynamic behavior. utm.my

Quantum Chemical Calculations

Quantum chemical calculations, which are based on the principles of quantum mechanics, offer a more detailed and accurate description of molecular properties compared to molecular mechanics. These methods are broadly categorized into Density Functional Theory (DFT) and ab initio methods.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of medium to large-sized molecules due to its excellent balance of accuracy and computational cost. nih.gov For this compound, DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be employed to determine a wide range of properties. youtube.com

Key Electronic Properties from DFT:

Optimized Geometry: DFT calculations can predict the ground-state molecular geometry with high accuracy, providing bond lengths, bond angles, and dihedral angles. youtube.com

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability; a larger gap suggests higher stability. youtube.com For chalcones and related compounds, the HOMO is typically localized on the more electron-rich phenyl ring, while the LUMO is distributed over the enone system.

Molecular Electrostatic Potential (MEP): The MEP map visualizes the electrostatic potential on the electron density surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). nih.gov For this compound, the oxygen atom of the carbonyl group and the methoxy group would be expected to be regions of negative potential, while the hydrogen atoms of the aromatic rings would exhibit positive potential.

Dipole Moment and Polarizability: These properties describe the molecule's response to an external electric field and are important for understanding intermolecular interactions. youtube.com

Table 2: Representative DFT-Calculated Properties for a Methoxy-Phenyl Ketone Analog Data based on a similar compound, 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone, for illustrative purposes. youtube.com

| Property | Calculated Value |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -2.5 eV |

| HOMO-LUMO Gap | 3.7 eV |

| Dipole Moment | 3.5 Debye |

Ab Initio Methods for Predicting Reactivity and Spectroscopic Parameters

Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can provide highly accurate predictions for certain properties.

For this compound, ab initio calculations can be used to:

Refine Geometric and Electronic Properties: High-level ab initio calculations can serve as a benchmark for DFT results.

Predict Spectroscopic Parameters: Theoretical prediction of NMR chemical shifts (using methods like GIAO - Gauge-Independent Atomic Orbital), IR vibrational frequencies, and UV-Vis electronic transitions (using Time-Dependent DFT or other excited-state methods) are invaluable for interpreting experimental spectra. mdpi.comresearchgate.net Theoretical vibrational analysis, supported by potential energy distribution (PED), allows for detailed assignment of observed IR and Raman bands. youtube.com For instance, the characteristic C=O stretching frequency and the various C-H and C-C vibrations of the phenyl rings can be precisely calculated.

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry is a powerful tool for mapping out the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms. This involves locating transition state (TS) structures and calculating activation energies for different possible pathways.

For this compound, one could computationally investigate various reactions, such as its synthesis via a Friedel-Crafts acylation or its participation in condensation or cycloaddition reactions. For example, in a study of the reaction between 2-methoxyfuran (B1219529) and a phenyl-nitropropene derivative, DFT calculations were used to explore different mechanistic possibilities, including Diels-Alder and zwitterionic pathways. The calculations revealed the formation of several zwitterionic intermediates and ruled out a previously postulated concerted cycloaddition mechanism.

A similar approach could be applied to reactions involving this compound. By modeling the reactants, possible intermediates, transition states, and products, the most energetically favorable reaction pathway can be identified. This provides atomistic detail about the reaction's progress, which is often inaccessible through experimental means alone.

Computational Assistance in Structural Elucidation and Verification (CASE-3D)

Computer-Assisted Structure Elucidation (CASE) combines computational methods with experimental data, primarily NMR spectroscopy, to determine the three-dimensional structure of organic molecules. The CASE-3D methodology, for instance, involves comparing experimentally measured NMR parameters (both isotropic and anisotropic) with those calculated for a set of plausible candidate structures.

The process for this compound would typically involve:

Generating a library of all possible stereoisomers and their low-energy conformers.

For each conformer, calculating NMR chemical shifts (¹H and ¹³C) using quantum chemical methods like DFT (GIAO).

Averaging the calculated shifts for each isomer based on the predicted conformational populations (Boltzmann averaging).

Statistically comparing the calculated data for each candidate isomer with the experimental NMR data.

This comparison, often using statistical metrics, allows for the confident assignment of the molecule's relative configuration and its predominant conformation in solution. This integrated approach significantly enhances the reliability of structural assignments for complex and flexible molecules.

Chemical Transformations and Derivatization of 2 Methoxy 3 Phenylpropiophenone

Synthesis of Substituted Analogs and Derivatives

The synthesis of analogs of 2'-Methoxy-3-phenylpropiophenone can be achieved by introducing substituents onto either of the two aromatic rings or by modifying the propyl chain. These modifications are crucial for developing new compounds with tailored electronic and steric properties.

One common strategy involves the modification of the aromatic rings through electrophilic aromatic substitution. The methoxy (B1213986) group on the first phenyl ring is an ortho-, para-directing activator, while the phenethyl group is a weak activator and also ortho-, para-directing. The interplay of these directing effects will guide the position of incoming electrophiles. For instance, nitration or halogenation would be expected to occur at positions ortho and para to the methoxy group.

Another approach focuses on the synthesis of analogs with substitutions on the 3-phenylpropyl side chain. For example, analogs with substituents at the C2 and C3 positions of the propyl chain have been synthesized to explore their structure-activity relationships in various biological contexts. nih.govnih.govwikipedia.org The synthesis of a 2-methoxy substituted analog, for instance, starts from either L- or D-3-phenyllactic acid, which undergoes selective methylation of the aliphatic hydroxyl group. nih.gov This is followed by coupling with a suitable amine and subsequent reduction. nih.gov

The following table summarizes some examples of substituted analogs and their synthetic precursors.

| Analog | Precursor | Key Reaction Type | Reference |

| (S)-2-Methoxy-3-phenylpropyl derivative | (S)-2-Methoxy-3-phenylpropanoic acid | Amide coupling followed by reduction | nih.gov |

| (R)-2-Methoxy-3-phenylpropyl derivative | (R)-2-Methoxy-3-phenylpropanoic acid | Amide coupling followed by reduction | nih.gov |

| 3-Methoxypropiophenone | m-Methoxybromobenzene and propionitrile | Grignard Reaction | wikipedia.org |

Functionalization Reactions at the Propiophenone (B1677668) Backbone

The propiophenone backbone of this compound contains a reactive ketone group and an adjacent methylene (B1212753) group (α-carbon), which are prime sites for functionalization.

Reduction of the Ketone: The carbonyl group can be readily reduced to a secondary alcohol using various reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride. This transformation is a key step in the synthesis of many derivatives. For example, the catalytic transfer hydrogenation of the related 4'-methoxypropiophenone (B29531) using a bifunctional polymeric nanocatalyst has been shown to yield the corresponding alcohol, which can then undergo dehydration to form trans-anethole. nih.gov A similar reduction of this compound would yield 1-(2-methoxyphenyl)-3-phenylpropan-1-ol.

α-Functionalization via Mannich Reaction: The methylene group alpha to the carbonyl is acidic and can be functionalized through reactions such as the Mannich reaction. This three-component condensation involves the ketone, an aldehyde (commonly formaldehyde), and a primary or secondary amine. adichemistry.comwikipedia.orgthermofisher.com This reaction introduces an aminomethyl substituent at the α-position, creating a Mannich base. masterorganicchemistry.comorganic-chemistry.org These bases are valuable synthetic intermediates that can be further modified. thermofisher.comnih.gov

Oxidative Rearrangement: The Baeyer-Villiger oxidation offers another route for functionalizing the ketone. wiley-vch.delibretexts.org This reaction converts the ketone into an ester using a peroxy acid. Depending on the migratory aptitude of the adjacent groups (the 2-methoxyphenyl group and the phenethyl group), two different ester products could theoretically be formed.

The table below outlines key functionalization reactions of the propiophenone backbone.

| Reaction Type | Reagents | Product Type | Reference |

| Ketone Reduction | NaBH4, LiAlH4, Catalytic Hydrogenation | Secondary Alcohol | nih.gov |

| Mannich Reaction | Formaldehyde, Secondary Amine, Acidic Conditions | β-Amino Ketone (Mannich Base) | adichemistry.comwikipedia.org |

| Baeyer-Villiger Oxidation | Peroxy Acid (e.g., m-CPBA) | Ester | wiley-vch.delibretexts.org |

Cyclization and Rearrangement Reactions

The structure of this compound and its derivatives allows for various intramolecular cyclization and rearrangement reactions, leading to the formation of diverse heterocyclic systems and other complex molecules.

Fischer Indole (B1671886) Synthesis: The ketone functionality of this compound makes it a suitable substrate for the Fischer indole synthesis. wikipedia.orgbyjus.com This reaction involves the condensation of the ketone with a phenylhydrazine (B124118) in the presence of an acid catalyst to form a phenylhydrazone, which then undergoes a wikipedia.orgwikipedia.org-sigmatropic rearrangement and subsequent cyclization to yield an indole. nih.govyoutube.comorganic-chemistry.org The presence of a methoxy group on the phenylhydrazine can sometimes lead to the formation of abnormal products due to cyclization on the substituent-bearing side of the benzene (B151609) ring. nih.gov

Pictet-Spengler Reaction: While the parent ketone is not a direct substrate, derivatives of this compound can undergo the Pictet-Spengler reaction. wikipedia.orgnih.govbeilstein-journals.org If the ketone is first reduced to an alcohol and then converted to the corresponding amine, the resulting β-arylethylamine can be condensed with an aldehyde or ketone to form a tetrahydroisoquinoline or a related heterocyclic system. nih.govmdpi.com The reaction proceeds via an initial iminium ion formation followed by an intramolecular electrophilic attack on the aromatic ring. wikipedia.org

Synthesis of Isoflavonoids: Derivatives of this compound, particularly those with a hydroxyl group at the 2'-position (2'-hydroxy-3-phenylpropiophenone), are precursors to isoflavonoids. rsc.org For instance, reaction with glyoxal (B1671930) in the presence of a base can lead to the formation of 2-hydroxymethyl isoflavones. nih.gov Another route involves a skeletal rearrangement of an intermediate chalcone, promoted by thallium(III) salts, to yield the isoflavone (B191592) core. nih.gov

The following table summarizes some of the key cyclization and rearrangement reactions.

| Reaction Name | Reactant Type | Key Reagent/Condition | Product Type | Reference |

| Fischer Indole Synthesis | Ketone and Phenylhydrazine | Acid Catalyst (Brønsted or Lewis) | Indole | nih.govwikipedia.org |

| Pictet-Spengler Reaction | β-Arylethylamine derivative | Aldehyde/Ketone, Acid Catalyst | Tetrahydroisoquinoline | wikipedia.orgnih.gov |

| Isoflavone Synthesis | 2'-Hydroxypropiophenone derivative | Glyoxal/Base or Thallium(III) salts | Isoflavone | nih.govnih.gov |

Applications of 2 Methoxy 3 Phenylpropiophenone As a Key Synthetic Intermediate

Role in the Synthesis of Complex Organic Molecules

The propiophenone (B1677668) framework is a valuable building block in organic synthesis. The presence of a carbonyl group, an aromatic ring, and an ethyl chain provides multiple reactive sites for the construction of more complex molecular architectures. While specific examples detailing the use of 2'-Methoxy-3-phenylpropiophenone are scarce, the reactivity of analogous compounds suggests its potential in various synthetic transformations.

For instance, the synthesis of complex cyclopropane-containing molecules has been demonstrated using related chalcone-like structures. These reactions often involve the Knoevenagel condensation of a ketone with an active methylene (B1212753) compound, followed by a cyclopropanation reaction mdpi.com. The propiophenone moiety can be a precursor to such chalcones, which are known intermediates in the synthesis of flavonoids and other heterocyclic compounds alfa-chemistry.com.

Intermediacy in Pharmaceutical Precursor Synthesis

The propiophenone skeleton is a key structural element in a number of active pharmaceutical ingredients (APIs). Although direct evidence of this compound as a precursor is limited, the applications of its isomers and closely related derivatives highlight the importance of this chemical class in medicinal chemistry.

A notable example is the drug Propafenone (B51707) , an antiarrhythmic agent. Propafenone is a derivative of 2'-hydroxy-3-phenylpropiophenone (B21841) nih.govsigmaaldrich.com. The synthesis of propafenone and its analogs demonstrates the utility of the C3-phenylpropiophenone core in the development of cardiovascular drugs. The pharmacological activity of these compounds underscores the potential of this compound as an intermediate for novel therapeutic agents.

Furthermore, the isomer 3'-Methoxypropiophenone (B1296965) is a crucial intermediate in the synthesis of Tapentadol , a centrally acting analgesic for the treatment of moderate to severe pain google.com. The synthesis of Tapentadol from 3'-methoxypropiophenone involves a multi-step process, highlighting the industrial importance of methoxy-substituted propiophenones in the pharmaceutical industry.

The related compound, 2'-Methoxy-3-phenylpropionic acid , is also recognized as a key intermediate in the development of pharmaceuticals, particularly those targeting inflammatory and pain relief pathways chemimpex.com.

Table 1: Examples of Pharmaceutical Precursors and their Synthesis

| Precursor | Synthesized Drug | Therapeutic Area | Key Synthetic Step | Reference |

| 2'-Hydroxy-3-phenylpropiophenone | Propafenone | Antiarrhythmic | Alkylation of the phenolic hydroxyl group | nih.gov |

| 3'-Methoxypropiophenone | Tapentadol | Analgesic | Grignard reaction and subsequent transformations | google.com |

Building Block for Materials Science Applications

While specific applications of this compound in materials science are not well-documented, the incorporation of related structures into polymers has been explored. For example, 2'-Methoxy-3-phenylpropionic acid can be integrated into polymers to potentially enhance their thermal and mechanical properties chemimpex.com. The aromatic rings and the methoxy (B1213986) group can influence the polymer's rigidity, thermal stability, and intermolecular interactions.

The general class of chalcones, which can be derived from propiophenones, has also been investigated for applications in nonlinear optics and as building blocks for photosensitive polymers. The conjugated π-system of chalcones is responsible for their unique optical properties.

Catalytic Applications (where the compound or its derivatives serve as catalysts or ligands)

There is currently no direct evidence of this compound or its immediate derivatives being used as catalysts or ligands in catalytic applications. However, the broader family of propiophenones and their derivatives can be functionalized to create ligands for metal-catalyzed reactions. The aromatic ring can be modified with coordinating groups, and the carbonyl group can be transformed into other functionalities suitable for metal binding.

For example, the synthesis of chiral ligands for asymmetric catalysis often involves the use of aromatic ketones as starting materials. While speculative for this compound itself, its structure provides a scaffold that could be elaborated into more complex ligand systems for various catalytic transformations.

Future Research Directions and Emerging Trends in 2 Methoxy 3 Phenylpropiophenone Studies

Novel Synthetic Methodologies and Process Intensification

The development of efficient and sustainable synthetic routes is a cornerstone of modern organic chemistry. For 2'-Methoxy-3-phenylpropiophenone, future research will likely focus on moving beyond traditional batch synthesis methods towards more advanced and intensified processes.

Novel Synthetic Methodologies:

Continuous Flow Synthesis: The adoption of continuous flow chemistry offers significant advantages over batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. pkusz.edu.cnnih.govtandfonline.comlibretexts.orgazom.com Future studies could explore the synthesis of this compound in microreactors, enabling precise control over reaction parameters and potentially leading to higher yields and purity. This technique is particularly beneficial when dealing with reactive intermediates or exothermic reactions.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. nih.govusp.brresearchgate.net Its application to the synthesis of propiophenone (B1677668) derivatives could drastically reduce reaction times from hours to minutes, while also improving energy efficiency. nih.govusp.brresearchgate.net Research in this area would involve optimizing reaction conditions such as temperature, pressure, and solvent choice under microwave irradiation to maximize the yield of this compound.

Photocatalysis: Visible-light photocatalysis has gained prominence as a green and sustainable method for forging new chemical bonds. Future investigations could focus on developing photocatalytic pathways to synthesize or functionalize the this compound scaffold, potentially enabling novel transformations under mild conditions.

Process Intensification:

Process intensification aims to develop smaller, cleaner, and more energy-efficient manufacturing processes. acs.orgresearchgate.net For the production of this compound, this could involve:

Integrated Synthesis and Purification: Designing processes where the synthesis, separation, and purification steps are combined into a single, continuous operation. This approach can lead to significant reductions in equipment size, energy consumption, and waste generation.

Use of Supported Catalysts: Employing solid-supported catalysts or reagents can simplify product purification by allowing for easy separation and recycling of the catalyst. This aligns with the principles of green chemistry and can lead to more cost-effective and environmentally friendly production methods.

| Synthetic Methodology | Potential Advantages for this compound Synthesis |

| Continuous Flow Synthesis | Enhanced safety, improved reaction control, scalability, potential for higher yields and purity. pkusz.edu.cnnih.govtandfonline.comlibretexts.orgazom.com |

| Microwave-Assisted Synthesis | Reduced reaction times, improved energy efficiency, potential for higher yields. nih.govusp.brresearchgate.net |

| Photocatalysis | Mild reaction conditions, use of sustainable energy source, potential for novel transformations. |

Advanced Mechanistic Insights via Time-Resolved Techniques

A fundamental understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and discovering new chemical transformations. Time-resolved spectroscopic techniques offer a window into the fleeting intermediates and transition states that govern the course of a chemical reaction.

Future research on this compound should leverage these advanced techniques to gain unprecedented mechanistic insights:

Transient Absorption Spectroscopy (TAS): TAS is a powerful tool for detecting and characterizing short-lived intermediates in photochemical and thermal reactions. usp.brresearchgate.netmdpi.comnih.gov By employing femtosecond or picosecond laser pulses, researchers can monitor the formation and decay of excited states, radicals, and other reactive species involved in reactions of the propiophenone core. This could be particularly valuable for understanding the photochemistry of this compound, including its potential use in photodynamic therapy or as a photoinitiator.

Time-Resolved Infrared (TRIR) Spectroscopy: TRIR spectroscopy provides structural information about transient species by monitoring changes in their vibrational spectra over time. researchgate.net This technique could be used to elucidate the structural dynamics of intermediates in reactions involving the carbonyl group or the aromatic rings of this compound.

Femtosecond Stimulated Raman Spectroscopy (FSRS): FSRS offers high temporal and spectral resolution, enabling the detailed study of vibrational dynamics during chemical reactions. Its application could provide a more complete picture of the reaction coordinates and transition states in transformations of this compound.

By applying these cutting-edge techniques, researchers can construct detailed potential energy surfaces for reactions involving this compound, leading to a more rational design of catalysts and reaction conditions.

Integration of Machine Learning and AI in Compound Discovery and Optimization

The synergy between artificial intelligence (AI), machine learning (ML), and chemistry is revolutionizing the way new molecules are discovered and optimized. nih.govtandfonline.comlibretexts.orgmdpi.comresearchgate.netnih.govmdpi.comnih.gov For this compound, these computational tools can accelerate research and development in several key areas.

Compound Discovery:

In Silico Design of Novel Derivatives: Machine learning models can be trained on large datasets of known compounds and their biological activities to predict the properties of new, virtual molecules. azom.comnih.govnih.govresearchgate.netacs.org This approach can be used to design novel derivatives of this compound with enhanced therapeutic or material properties. By screening vast virtual libraries, researchers can prioritize the synthesis of the most promising candidates, saving significant time and resources.

Predictive Models for Reactivity: AI algorithms can learn the complex rules of organic chemistry to predict the outcomes of unknown reactions. researchgate.netacs.orgresearchgate.net This can be invaluable for exploring new chemical transformations of this compound, suggesting novel reaction pathways and identifying potential side products.

Synthesis Optimization:

AI-Driven Retrosynthesis: Retrosynthesis, the process of breaking down a target molecule into simpler, commercially available starting materials, is a complex task that can be significantly aided by AI. nih.govtandfonline.comlibretexts.orgresearchgate.netnih.gov AI-powered retrosynthesis tools can propose multiple synthetic routes to this compound and its derivatives, allowing chemists to select the most efficient and cost-effective pathway.

Optimization of Reaction Conditions: Machine learning algorithms can be used to optimize reaction conditions, such as temperature, solvent, and catalyst, by analyzing experimental data and identifying the parameters that lead to the highest yield and purity. This can lead to more robust and reproducible synthetic procedures.

| AI/ML Application | Potential Impact on this compound Research |

| In Silico Design | Rapid identification of derivatives with desired properties. azom.comnih.govnih.govresearchgate.netacs.org |

| Predictive Reactivity Models | Exploration of novel chemical space and reaction pathways. researchgate.netacs.orgresearchgate.net |

| AI-Driven Retrosynthesis | Efficient and innovative synthetic route design. nih.govtandfonline.comlibretexts.orgresearchgate.netnih.gov |

| Reaction Condition Optimization | Improved reaction yields, purity, and reproducibility. |

Exploration of New Chemical Transformations and Reactivity Patterns

The rich chemical structure of this compound, featuring a ketone, a methoxy (B1213986) group, and two phenyl rings, offers a plethora of opportunities for exploring new chemical transformations and reactivity patterns.

Future research in this area could focus on:

Catalytic Transformations: The development of novel catalytic systems for the functionalization of the this compound scaffold is a promising avenue. This could include C-H activation reactions to introduce new substituents on the aromatic rings, or asymmetric catalysis to generate chiral derivatives with specific biological activities. Transition metal catalysis, in particular, offers a wide range of possibilities for selective transformations. pkusz.edu.cntandfonline.com

Synthesis of Heterocyclic Compounds: Aromatic ketones are valuable precursors for the synthesis of a wide variety of heterocyclic compounds, which are prevalent in pharmaceuticals and functional materials. mdpi.comnih.gov Future work could explore the use of this compound as a building block for the construction of novel and complex heterocyclic systems, such as pyrazoles, isoxazoles, or benzodiazepines.

Photochemical Reactions: The presence of the propiophenone chromophore suggests that this compound may exhibit interesting photochemical reactivity. Investigations into its behavior upon irradiation with light could uncover novel photorearrangements, cycloadditions, or fragmentation pathways, leading to the synthesis of unique molecular architectures. The methoxy substituent is known to influence the photochemical behavior of aromatic compounds.

Deconstructive Functionalization: Recent advances in C-C bond activation provide opportunities for the deconstructive functionalization of ketones. nih.gov Applying these strategies to this compound could lead to the development of novel synthetic disconnections and the formation of valuable products through the cleavage and subsequent functionalization of the carbon skeleton.

By exploring these new frontiers, researchers can expand the synthetic utility of this compound and unlock its full potential in various scientific disciplines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.